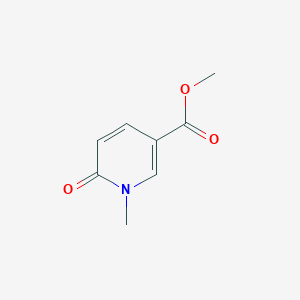

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHEBJCBBMISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344505 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-89-9 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The described methodology is a two-step process commencing with the N-methylation of commercially available 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, tabulated quantitative data for all materials, and a visual representation of the synthetic route to ensure reproducibility and clarity for research and development applications.

Overall Synthesis Pathway

The synthesis is achieved via a straightforward two-step sequence. The first step involves the selective N-methylation of the pyridone ring of 6-hydroxynicotinic acid. The resulting intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is then subjected to esterification to afford the final product.

Data Presentation

Quantitative data and physical properties for the key compounds in the synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Starting Material | Intermediate | Final Product |

| IUPAC Name | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Methyl 1-methyl-6-oxopyridine-3-carboxylate[] |

| CAS Number | 5006-66-6 | 3719-45-7 | 6375-89-9[][2] |

| Molecular Formula | C₆H₅NO₃ | C₇H₇NO₃ | C₈H₉NO₃[] |

| Molecular Weight ( g/mol ) | 139.11 | 153.14 | 167.16[] |

| Physical Form | Solid | Solid | Solid |

| Melting Point (°C) | >300 | 240-245 | Not specified |

| Characterization Data | Commercially Available | ¹H NMR data available[3] | NMR, HPLC, LC-MS data available[4] |

Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in the synthesis pathway.

Step 1: N-Methylation of 6-Hydroxynicotinic Acid

This procedure details the synthesis of the intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, via direct methylation. The reaction utilizes a strong base to deprotonate the pyridone nitrogen, followed by nucleophilic attack on the methylating agent.

Experimental Workflow

Protocol:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.

-

Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is carefully added portion-wise to the stirred methanol at room temperature.

-

Substrate Addition: 6-Hydroxynicotinic acid (1.0 eq) is added to the suspension.

-

Heating: The reaction mixture is heated to 60°C and stirred for 30 minutes to ensure complete formation of the sodium salt.

-

Methylation: Methyl iodide (CH₃I, 4.0 eq) is added dropwise via a syringe. The reaction mixture is then stirred overnight at 60°C.

-

Work-up: The mixture is cooled to room temperature. A basic solution (e.g., 2N NaOH) is added to hydrolyze any ester formed in situ. The solvent is evaporated under reduced pressure.

-

Acidification & Isolation: The residue is dissolved in water and acidified to a pH of approximately 3-4 with 2N hydrochloric acid (HCl), resulting in the precipitation of a solid.

-

Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Step 2: Fischer Esterification of the Carboxylic Acid Intermediate

This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product. The reaction is an acid-catalyzed equilibrium process driven to completion by using a large excess of the alcohol reactant.

Protocol:

-

Reaction Setup: The intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq), is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and a solvent.

-

Catalyst Addition: Concentrated sulfuric acid (H₂SO₄, ~5% v/v) is cautiously added as a catalyst.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

References

- 2. Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate|CAS 6375-89-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid(3719-45-7) 1H NMR spectrum [chemicalbook.com]

- 4. 6375-89-9 | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Amides | Ambeed.com [ambeed.com]

Technical Guide: Physicochemical Properties and Structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 67367-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, identified by the CAS number 67367-27-5. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering readily accessible data on its structural and physicochemical characteristics. The 2-pyridone scaffold, a core component of this molecule, is a recognized "privileged structure" in medicinal chemistry, known to be present in numerous biologically active compounds. While specific biological data for this particular compound is not extensively available in the public domain, the information presented herein provides a critical starting point for further investigation and application in drug discovery and development programs.

Chemical Structure and Identification

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridone ring system. The structural identifiers and key molecular information are summarized in the table below.

| Identifier | Value |

| CAS Number | 67367-27-5 |

| IUPAC Name | methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[1] |

| Molecular Formula | C₈H₉NO₃[2] |

| Molecular Weight | 167.16 g/mol [2] |

| Canonical SMILES | COC(=O)C1=CC=CN(C1=O)C |

| InChI | InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 |

| InChIKey | DVGKWXGXINLTKR-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and computed physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is provided below. It is important to note that while some experimental data is available from commercial suppliers, other values are based on computational models.

| Property | Value | Source |

| Physical State | Solid | Commercial Suppliers |

| Purity | >97% | Commercial Suppliers |

| Storage Temperature | Room Temperature | Commercial Suppliers |

| Computed XLogP3 | 0.4 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

| Computed Exact Mass | 167.058244192 | PubChem |

| Computed Monoisotopic Mass | 167.058244192 | PubChem |

| Computed Topological Polar Surface Area | 49.9 Ų | PubChem |

| Computed Heavy Atom Count | 12 | PubChem |

Spectroscopic Data

While detailed spectral data from primary literature is limited, commercial suppliers indicate that standard analytical techniques are used for quality control. These typically include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Mass Spectrometry (MS)

-

Ultraviolet-Visible Spectroscopy (UV-Vis)

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

Researchers procuring this compound can typically request a Certificate of Analysis (CoA) which may contain specific spectral data from the supplier.

Synthesis and Experimental Protocols

A general synthetic approach for related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[3]

General Synthetic Workflow for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Caption: General synthesis of 2-oxo-1,2-dihydropyridine derivatives.

Biological Activity and Signaling Pathways

There is currently a lack of specific biological activity data and identified signaling pathway interactions for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in the reviewed literature. However, the 2-pyridone structural motif is a well-established pharmacophore found in a wide array of biologically active molecules. Derivatives of 2-pyridone have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

-

Antiviral

The diverse biological activities of this class of compounds make Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate a molecule of interest for further screening and investigation in various therapeutic areas.

Hypothetical Drug Discovery Workflow

Caption: A potential workflow for evaluating the biological activity of the title compound.

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a readily available chemical entity with a structural framework that suggests potential for biological activity. This guide has compiled the currently available structural and physicochemical data to aid researchers in their investigations. The significant knowledge gap regarding its specific biological functions and detailed synthetic protocols highlights an opportunity for further research. Future studies should focus on elucidating its biological targets and mechanisms of action, as well as optimizing its synthesis, to fully explore its potential in drug discovery and development.

References

The Dawn of a New Therapeutic Class: A Technical History of Dihydropyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of dihydropyridine (DHP) carboxylates, a class of organic compounds that revolutionized the management of cardiovascular diseases. From their humble beginnings in the late 19th century to their development into blockbuster drugs, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and structure-activity relationships that defined this important class of therapeutics.

The Genesis: Hantzsch's Pyridine Synthesis

The story of dihydropyridines begins not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. In 1882, the German chemist Arthur Hantzsch reported a novel one-pot multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives.[1] This reaction, now famously known as the Hantzsch pyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or an ammonium salt.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2]

The Hantzsch synthesis is renowned for its simplicity and efficiency in creating a diverse range of substituted dihydropyridine rings.[3] The general reaction is as follows:

References

An In-Depth Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a potential synthetic pathway, and key analytical data.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name Methyl 1-methyl-2-oxopyridine-3-carboxylate is a substituted pyridinone derivative. It is also known by several synonyms, which are listed in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | Methyl 1-methyl-2-oxopyridine-3-carboxylate |

| Systematic Name | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

| CAS Number | 67367-27-5[1] |

| PubChem CID | 819366[1] |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| SMILES String | COC(=O)c1c(=O)n(C)ccc1[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Not specified (likely a solid) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most probable method involves the methylation of its carboxylic acid precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

A general procedure for the esterification of a similar pyridone carboxylic acid involves the use of a methylating agent in the presence of a base. For instance, the synthesis of Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is achieved by reacting the corresponding carboxylic acid with methyl iodide and potassium carbonate in dimethylformamide (DMF).

Proposed Experimental Protocol for the Synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate:

-

Reactants:

-

1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature.

-

Add methyl iodide to the suspension.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2.5 days, as in a similar synthesis).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., a mixture of hexanes and ether).

-

Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Methyl 1-methyl-2-oxopyridine-3-carboxylate.

-

It is important to note that this is a generalized protocol and would require optimization for this specific transformation.

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 1-methyl-2-oxopyridine-3-carboxylate is not currently available in the cited literature. However, based on its structure, the expected spectroscopic characteristics can be predicted.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl protons, the O-methyl protons of the ester group, and the protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and ester), the carbons of the pyridine ring, and the methyl carbons. |

| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the amide and ester functional groups, as well as C-N and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ). |

Commercial suppliers indicate that the compound is analyzed by methods including LCMS, GCMS, HPLC, GC, MS, UV-VIS, FTIR, and NMR, suggesting that such data can be obtained upon request from these sources.[1]

Logical Relationships in Synthesis

The synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate can be visualized as a straightforward esterification reaction. The logical workflow is depicted in the following diagram.

Caption: Proposed synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate.

References

The Diverse Biological Activities of N-Methyl Pyridone Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of N-methyl pyridone derivatives, detailing their anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways to support researchers and drug development professionals in this promising area of medicinal chemistry.

The N-methyl pyridone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, ranging from potent and selective enzyme inhibition to broad-spectrum antimicrobial and anticancer activities. This technical guide synthesizes key findings in the field, presenting quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development.

Anti-inflammatory Activity

N-methyl-2-pyrrolidone (NMP), a related cyclic lactam, has been identified as a bioactive anti-inflammatory agent. Its mechanism of action involves the modulation of key inflammatory signaling pathways, offering potential therapeutic avenues for diseases such as atherosclerosis.[1][2]

Key Signaling Pathways in Anti-inflammatory Action

1. Krüppel-like Factor 2 (KLF2) Activation: NMP has been shown to increase the expression of the transcription factor KLF2.[1][2] KLF2 is a critical regulator of endothelial homeostasis and possesses anti-inflammatory properties. Its induction by NMP leads to the suppression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.[1][2] The precise upstream mechanism by which NMP induces KLF2 is an area of ongoing investigation but may involve pathways sensitive to cellular stress or metabolic changes.

References

Dihydropyridine Compounds: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) derivatives are a well-established class of organic compounds, most famously recognized for their role as L-type voltage-gated calcium channel (L-VGCC) blockers in the treatment of cardiovascular diseases.[1][2] However, extensive research has unveiled a broader therapeutic potential for this versatile scaffold, with emerging applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth exploration of the established and novel therapeutic targets of dihydropyridine compounds, complete with detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways to aid in future drug discovery and development efforts.

Core Therapeutic Targets and Mechanisms of Action

The biological activity of dihydropyridine derivatives is diverse, stemming from their ability to interact with a range of molecular targets. While L-type calcium channels remain the primary target for classical DHPs, subtle structural modifications can significantly alter their pharmacological profile, redirecting their activity towards other ion channels, enzymes, and transporters.

Voltage-Gated Calcium Channels (VGCCs): The Primary Target

Dihydropyridines are renowned for their high affinity and specificity for L-type voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration and, consequently, a multitude of physiological processes.[3] Newer generations of DHPs have also demonstrated activity against N-type calcium channels.[4][5]

a) L-Type Voltage-Gated Calcium Channels (L-VGCCs)

-

Mechanism of Action: Dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in a closed or inactivated state.[3][6] This allosteric modulation inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In cardiac muscle, this effect reduces contractility.[7] The binding is voltage-dependent, with higher affinity for depolarized (inactivated) channels.

-

Therapeutic Relevance: This mechanism is the cornerstone of their use as antihypertensive and antianginal agents.[6]

b) N-Type Voltage-Gated Calcium Channels (N-VGCCs)

-

Mechanism of Action: Certain dihydropyridine derivatives, such as cilnidipine, exhibit a dual-blocking effect on both L-type and N-type calcium channels.[4][5] N-type channels are primarily located in neuronal tissues and are involved in neurotransmitter release. By inhibiting N-type channels, these DHPs can suppress sympathetic nerve activity.

-

Therapeutic Relevance: The dual L/N-type calcium channel blockade offers a unique therapeutic advantage, particularly in managing hypertension with a reduced incidence of reflex tachycardia.[5]

Quantitative Data: Dihydropyridine Activity on Voltage-Gated Calcium Channels

| Compound | Channel Type | Assay Type | Species | IC50 / Ki | Reference |

| Nifedipine | L-type | Radioligand Binding | Rat Brain | Ki: 0.43 µM | [8] |

| Amlodipine | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.45 µg/ml | [9] |

| Cilnidipine | L-type | Patch Clamp | Rat Cardiac Myocytes | IC50: 17 µM | [5] |

| Cilnidipine | N-type | Patch Clamp | Rat Sympathetic Neurons | IC50: ~3-30 µM | [5] |

| Compound 5a | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.18 µg/ml | [9] |

| Compound 5e | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.25 µg/ml | [9] |

Signaling Pathway: DHP-Mediated Vasodilation

P-glycoprotein (P-gp): Reversing Multidrug Resistance in Cancer

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide array of xenobiotics, including many chemotherapeutic drugs, from cancer cells. This is a major mechanism of multidrug resistance (MDR) in cancer.

-

Mechanism of Action: Several dihydropyridine derivatives have been shown to inhibit P-gp function.[10][11] They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of anticancer drugs. This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

-

Therapeutic Relevance: DHP-based P-gp inhibitors are being investigated as chemosensitizers to be used in combination with conventional cancer therapies to overcome MDR.[10]

Quantitative Data: Dihydropyridine Activity on P-glycoprotein

| Compound | P-gp Substrate | Cell Line | IC50 | Reference |

| Manidipine | Daunorubicin | LLC-GA5-COL150 | 4.6 µM | [1] |

| Barnidipine | Daunorubicin | LLC-GA5-COL150 | 8.6 µM | [1] |

| Benidipine | Daunorubicin | LLC-GA5-COL150 | 9.5 µM | [1] |

| Nicardipine | Daunorubicin | LLC-GA5-COL150 | 17.5 µM | [1] |

| Amlodipine | Daunorubicin | LLC-GA5-COL150 | 22.0 µM | [1] |

| Nitrendipine | Rhodamine 123 | MCF7R | 250.5 µM | [12] |

| Felodipine | Rhodamine 123 | MCF7R | 30.3-fold variability | [12] |

Signaling Pathway: DHP-Mediated Reversal of P-gp Efflux

Glycogen Synthase Kinase-3β (GSK-3β): A Target in Neurodegenerative Diseases

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. Overactivity of GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and is also involved in neuroinflammation.[13]

-

Mechanism of Action: Certain dihydropyridine derivatives have been identified as inhibitors of GSK-3β.[13] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation and modulate inflammatory pathways, offering a neuroprotective effect. The Wnt/β-catenin signaling pathway, a critical regulator of neuronal survival, is also modulated by GSK-3β, and its inhibition by DHPs can lead to the stabilization of β-catenin and the transcription of pro-survival genes.[14][15][16][17][18]

-

Therapeutic Relevance: Dihydropyridines with GSK-3β inhibitory activity are promising candidates for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.[13]

Signaling Pathway: Neuroprotective Effects of DHPs via GSK-3β Inhibition

Other Emerging Therapeutic Targets

The therapeutic landscape of dihydropyridines continues to expand as new targets are identified.

-

SIRT3: Some novel 1,4-dihydropyridines have been found to be specific activators of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[4][19][20] SIRT3 plays a role in regulating mitochondrial function and metabolism, and its activation has shown anti-cancer effects by impairing cancer cell viability and downregulating hypoxia-induced targets.[4][19]

-

Antimicrobial Targets: Dihydropyridine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.[8][21][22] The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes. For example, some DHPs target the essential response regulator HsrA in Helicobacter pylori.

-

Anticancer Mechanisms: Beyond P-gp inhibition, certain DHPs exhibit direct cytotoxic effects on cancer cells.[23][24][25][26] The proposed mechanisms involve the induction of apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[7][27][28]

Quantitative Data: Anticancer and Antimicrobial Activities of Dihydropyridines

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| Compound 4 | E. coli | MIC | 8 µg/mL | [22] |

| Compound 4 | P. aeruginosa | MIC | 0.5 µg/mL | [22] |

| Compound 4 | C. albicans | MIC | 4 µg/mL | [22] |

| Compound 4 | HepG2 (Liver Cancer) | TGI | 15.3 µM | [22] |

| Compound 4 | HeLa (Cervical Cancer) | TGI | 20.1 µM | [22] |

| Compound 4 | MCF-7 (Breast Cancer) | TGI | 17.1 µM | [22] |

| Derivative 33 | M. smegmatis | MIC | 9 µg/mL | [21] |

| Derivative 33 | S. aureus | MIC | 25 µg/mL | [21] |

| Derivative 33 | E. coli | MIC | 100 µg/mL | [21] |

Experimental Protocols for Target Validation and Compound Characterization

Reproducible and robust experimental methodologies are critical for the evaluation of dihydropyridine compounds and the validation of their therapeutic targets.

Whole-Cell Patch Clamp for Ion Channel Modulation

This electrophysiological technique allows for the direct measurement of ion currents through voltage-gated calcium channels in living cells, providing a functional assessment of channel blockade.

-

Objective: To determine the IC50 value of a dihydropyridine compound for L-type or N-type calcium channels.

-

Methodology:

-

Cell Culture: Culture cells expressing the target calcium channel (e.g., HEK293 cells stably expressing the channel subunits, or primary cells like cardiomyocytes or neurons) on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit calcium currents.

-

Drug Application: Perfuse the cell with increasing concentrations of the dihydropyridine compound and record the resulting inhibition of the calcium current.

-

Data Analysis: Measure the peak current at each drug concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.[17][25][29][30][31]

-

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This cell-based fluorescence assay is a common method to screen for inhibitors of P-glycoprotein.

-

Objective: To determine the IC50 value of a dihydropyridine compound for P-gp inhibition.

-

Methodology:

-

Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental sensitive cell line (e.g., MCF-7).

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of the dihydropyridine compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate to allow for cellular uptake.

-

Efflux Period: Pellet the cells and resuspend in a fresh buffer without Rhodamine 123 to allow for P-gp-mediated efflux.

-

Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. P-gp inhibitors will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence.

-

Data Analysis: Calculate the mean fluorescence intensity for each condition and determine the IC50 value of the dihydropyridine compound.[10][12][32][33][34][35]

-

In Vitro Kinase Assay for GSK-3β Inhibition

This biochemical assay measures the enzymatic activity of GSK-3β and is used to identify and characterize inhibitors.

-

Objective: To determine the IC50 value of a dihydropyridine compound for GSK-3β.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing ATP and a specific GSK-3β substrate peptide.

-

Inhibitor Preparation: Prepare serial dilutions of the dihydropyridine compound.

-

Kinase Reaction: In a microplate, combine the reaction buffer, purified recombinant GSK-3β enzyme, and the dihydropyridine compound at various concentrations.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often through a luminescence-based method (e.g., ADP-Glo™).[20][27][36][37]

-

Data Analysis: Measure the luminescence signal and calculate the percentage of GSK-3β inhibition for each compound concentration to determine the IC50 value.

-

SIRT3 Activity Assay

This is a fluorometric assay to screen for activators or inhibitors of SIRT3.

-

Objective: To determine the effect of a dihydropyridine compound on SIRT3 deacetylase activity.

-

Methodology:

-

Reagent Preparation: Prepare an assay buffer, a fluorogenic SIRT3 substrate peptide, and NAD+.

-

Compound Preparation: Prepare serial dilutions of the dihydropyridine compound.

-

Deacetylase Reaction: In a microplate, combine the assay buffer, substrate, NAD+, purified recombinant SIRT3 enzyme, and the dihydropyridine compound.

-

Incubation: Incubate the plate to allow the deacetylation reaction to occur.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of activation or inhibition of SIRT3 activity relative to a control.[38]

-

Conclusion and Future Directions

The dihydropyridine scaffold has proven to be a remarkably versatile platform for drug discovery, extending far beyond its initial application as a cardiovascular therapeutic. The ability to modulate a diverse range of biological targets through strategic chemical modifications underscores the ongoing potential of this privileged structure. Future research should focus on elucidating the precise molecular mechanisms underlying the non-calcium channel-related activities of dihydropyridines and optimizing their selectivity for these novel targets. A deeper understanding of the structure-activity relationships for each target will be paramount in designing next-generation dihydropyridine-based therapeutics with enhanced efficacy and reduced off-target effects. The continued exploration of this chemical space holds significant promise for the development of innovative treatments for a wide spectrum of diseases.

References

- 1. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological Modulation of the Wnt/β-Catenin Pathway Inhibits Proliferation and Promotes Differentiation of Long-Lived Memory CD4+ T Cells in Antiretroviral Therapy-Suppressed Simian Immunodeficiency Virus-Infected Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological Modulation of the Wnt/β-Catenin Pathway Inhibits Proliferation and Promotes Differentiation of Long-Lived Memory CD4+ T Cells in Antiretroviral Therapy-Suppressed Simian Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scialert.net [scialert.net]

- 23. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]

- 24. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pharmacological Activation of SIRT3 Modulates the Response of Cancer Cells to Acidic pH [mdpi.com]

- 31. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. apexbt.com [apexbt.com]

- 35. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]

In Silico Modeling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its core structure, the pyridone ring, are of significant interest in medicinal chemistry. The parent carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1) and has shown potential in downregulating COX-2 expression, suggesting anti-inflammatory properties.[1][2] This technical guide outlines a comprehensive in silico modeling workflow for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, providing a framework for the computational assessment of this and similar pyridone derivatives in drug discovery. The methodologies detailed herein are based on established computational techniques applied to pyridine and pyrimidine-based compounds.[3][4][5]

Introduction: The Therapeutic Potential of Pyridone Scaffolds

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a key pharmacophore in various biologically active compounds. Its parent carboxylic acid, found in Cordyceps bassiana, demonstrates notable anti-inflammatory activity by inhibiting the AP-1 signaling pathway and subsequently reducing the expression of cyclooxygenase-2 (COX-2).[1][2] This mechanism of action makes it a compelling candidate for further investigation in inflammatory conditions such as atopic dermatitis.[1] In silico modeling provides a rapid and cost-effective approach to explore the therapeutic potential of its methyl ester derivative, predict its pharmacokinetic properties, and guide further experimental studies.

Physicochemical and Biological Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |

| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 1007-18-7 | C7H8N2O2 | 152.15 | Not specified |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Not available | C7H7NO3 | 153.14 | AP-1 inhibitor, downregulates COX-2 expression[1] |

In Silico Modeling Workflow

The following sections detail a standard computational workflow for the characterization of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Ligand Preparation

The initial step involves generating a 3D structure of the molecule. This can be accomplished using chemical drawing software (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a suitable force field (e.g., MMFF94).

Target Identification and Protein Preparation

Based on the known activity of the parent carboxylic acid, a relevant biological target for in silico studies is COX-2. The 3D crystal structure of COX-2 can be obtained from the Protein Data Bank (PDB). Protein preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode and estimate the binding affinity.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Glide, or similar.

-

Receptor Preparation: Load the prepared COX-2 protein structure.

-

Grid Generation: Define a docking grid box encompassing the active site of COX-2.

-

Ligand Docking: Dock the prepared 3D structure of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate into the defined grid.

-

Analysis: Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding energy.

ADME-T Prediction

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol: ADME-T Prediction

-

Software: SwissADME, QikProp, or similar web-based or standalone tools.

-

Input: Provide the SMILES string or 3D structure of the molecule.

-

Analysis: Evaluate parameters such as molecular weight, logP (lipophilicity), water solubility, and potential for toxicity. For instance, adherence to Lipinski's Rule of Five is a common indicator of drug-likeness.

Visualizations

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, applicable to the analysis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Caption: A general workflow for in silico drug discovery.

AP-1 Signaling Pathway Inhibition

This diagram illustrates the putative mechanism of action of the parent compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Caption: Inhibition of the AP-1 signaling pathway.

Conclusion

While experimental data on the in silico modeling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is limited, this guide provides a robust framework for its computational evaluation. By leveraging established methodologies in molecular docking and ADME-T prediction, researchers can gain valuable insights into its potential as a therapeutic agent, particularly in the context of inflammation. The outlined workflow serves as a foundational strategy for the rational design and development of novel pyridone-based drug candidates. Further experimental validation is essential to confirm the computational predictions and fully elucidate the therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 美国GlpBio - 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Cas# 3719-45-7 [glpbio.cn]

- 3. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridinone Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridinone carboxylates, a scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles. This document details experimental protocols for determining key physicochemical parameters, presents available quantitative data, and visualizes relevant biological pathways to aid in drug design and development.

Core Physicochemical Properties of Substituted Pyridinone Carboxylates

The physicochemical properties of substituted pyridinone carboxylates can be finely tuned through substituent modifications, impacting their polarity, lipophilicity, and hydrogen bonding capabilities. These adjustments are critical for improving interactions with biological targets and enhancing bioavailability.[1]

Data Presentation

Table 1: Physicochemical Properties of Representative Pyridinone Carboxylic Acid Derivatives

| Compound Name | Structure | Melting Point (°C) | Solubility | pKa | logP/logD |

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | >300 | Data not available | Data not available | Data not available | |

| 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | >300 | Data not available | Data not available | -0.5 (calculated)[2] | |

| 1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 199-200[3] | Data not available | Data not available | Data not available | |

| 5-(2-Hydroxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 207-209[3] | Data not available | Data not available | Data not available | |

| 1-(4-Fluorobenzyl)-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 215-216[3] | Data not available | Data not available | Data not available | |

| N(1)-methyl-2-pyridone-5-carboxylic acid | Data not available | Data not available | Data not available | -0.4 (calculated)[4] |

Note: The lack of comprehensive, publicly available data for a homologous series necessitates the compilation of information from various sources. The presented data serves as a representative illustration.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

-

Substituted pyridinone carboxylate compound

-

Purified water or relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringes and filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of the crystalline substituted pyridinone carboxylate to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the solvent (e.g., 2 mL of purified water or buffer) to the vial.

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[9][10][11][12]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve, often as the pH at the half-equivalence point.

Materials:

-

Substituted pyridinone carboxylate compound

-

Calibrated pH meter with a combination pH electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Nitrogen gas for purging

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh a sample of the substituted pyridinone carboxylate and dissolve it in a known volume of purified water to a concentration of approximately 1 mM.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

For improved accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

-

Perform at least three replicate titrations to ensure reproducibility.

Determination of Lipophilicity (logP/logD) by HPLC-based Method

HPLC-based methods offer a rapid and efficient alternative to the traditional shake-flask method for determining lipophilicity, requiring smaller sample quantities.[13][14][15][16][17]

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the test compound is then determined from its retention time using this calibration.

Materials:

-

Substituted pyridinone carboxylate compound

-

Reversed-phase HPLC system with a UV detector

-

C18 HPLC column

-

A series of standard compounds with a range of known logP values

-

Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH for logD determination)

-

Autosampler vials

Procedure:

-

Prepare stock solutions of the test compound and the standard compounds in a suitable solvent (e.g., methanol).

-

Set up an isocratic HPLC method with a defined mobile phase composition (e.g., 60:40 methanol:water). The mobile phase should be buffered to a specific pH (e.g., 7.4) for logD determination.

-

Inject the standard compounds and record their retention times.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

Inject the substituted pyridinone carboxylate test compound and record its retention time.

-

Calculate the log(k') for the test compound.

-

Determine the logP (or logD) of the test compound by interpolating its log(k') value on the calibration curve.

Relevant Signaling Pathways

Substituted pyridinone carboxylates have been shown to target several key enzymes involved in cellular signaling pathways, making them attractive candidates for the development of therapeutics for various diseases, including cancer.[1]

Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and morphogenesis.[18][19][20][21][22][23][24] Aberrant activation of the HGF/c-Met pathway is implicated in tumorigenesis and metastasis. Pyridinone-based compounds have been investigated as inhibitors of Met kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. N(1)-methyl-2-pyridone-5-carboxylic acid | C7H7NO3 | CID 592704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,6-Dihydropyridine-3-carboxylates: Methods, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,6-dihydropyridine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic applications, acting as calcium channel blockers, anti-hypertensive agents, and displaying potential in the treatment of other diseases. The precise arrangement of substituents and the stereochemistry of these molecules are often crucial for their pharmacological activity. This technical guide provides an in-depth review of the key synthetic methods for accessing 1,6-dihydropyridine-3-carboxylates, with a focus on modern, efficient, and stereoselective approaches.

Key Synthesis Methods

The synthesis of 1,6-dihydropyridine-3-carboxylates can be broadly categorized into classical multicomponent reactions and modern catalytic dearomatization strategies. While the traditional Hantzsch synthesis is renowned for producing 1,4-dihydropyridines, its modifications and newer methodologies have enabled the selective synthesis of the 1,6-isomer.

Rhodium-Catalyzed Asymmetric Dearomatization of Pyridinium Salts

A highly effective and enantioselective method for the synthesis of 1,6-dihydropyridines involves the rhodium-catalyzed dearomatization of pyridinium salts with nucleophiles such as boronic acids. This strategy allows for the construction of fully substituted stereogenic centers at the C6 position with high levels of stereocontrol. The reaction typically employs a chiral phosphine ligand, such as (R)-BINAP, to induce asymmetry.

The dearomatization of electron-deficient pyridines is an attractive approach due to the wide availability of pyridine starting materials. The initial dearomatization yields dihydropyridines with two double bonds that can be further functionalized in a diastereoselective manner to produce highly substituted tetrahydropyridines and piperidines.

The catalytic cycle is proposed to involve the following key steps:

-

Transmetalation: The boronic acid transfers its organic group to the rhodium(I) catalyst.

-

Oxidative Addition: The resulting organorhodium species undergoes oxidative addition to the pyridinium salt.

-

Reductive Elimination: Reductive elimination from the rhodium(III) intermediate forms the C-C bond and regenerates the rhodium(I) catalyst.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that typically yields 1,4-dihydropyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While the direct synthesis of 1,6-dihydropyridine-3-carboxylates via the Hantzsch reaction is not the primary outcome, modifications and specific reaction conditions can influence the regioselectivity. However, for the specific synthesis of the 1,6-isomer, other methods are generally more reliable.

The mechanism proceeds through the formation of a Knoevenagel condensation product and an enamine, which then condense and cyclize to form the dihydropyridine ring.

Organocatalytic Asymmetric Synthesis

The use of chiral organocatalysts provides a metal-free approach to the enantioselective synthesis of dihydropyridines. Cinchona alkaloids and their derivatives, as well as chiral phosphoric acids, have been successfully employed to catalyze the asymmetric synthesis of 1,4-dihydropyridines, and these principles can be extended to the synthesis of 1,6-isomers. These reactions often proceed through the activation of one of the components via hydrogen bonding or the formation of chiral intermediates.

For instance, a chiral Brønsted acid can activate an α,β-unsaturated imine towards nucleophilic attack by a β-ketoester, leading to the formation of a chiral dihydropyridine.

Lewis Acid-Catalyzed Annulation

Recent advancements have introduced Lewis acid-catalyzed annulation reactions for the synthesis of 1,6-dihydropyridine derivatives. For example, the annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles, catalyzed by a Lewis acid, provides access to 1,6-dihydropyridine-3-carbonitrile derivatives. While this method yields a carbonitrile instead of a carboxylate at the 3-position, the nitrile group can potentially be hydrolyzed to the corresponding carboxylic acid, making this a relevant synthetic route.

Data Presentation: Comparison of Synthesis Methods

| Method | Catalyst/Reagent | Key Features | Typical Yields | Enantioselectivity (ee) | Reference |

| Rhodium-Catalyzed Dearomatization | Rh(cod)₂BF₄ / (R)-BINAP, Boronic Acids | High enantioselectivity, broad substrate scope, forms C-C bonds. | 70-95% | >90% | , |

| Hantzsch Synthesis (Modified) | Various catalysts (e.g., boric acid, iodine) | Classical, multicomponent, typically forms 1,4-isomers. | 60-90% | Racemic (typically) | , |

| Organocatalytic Synthesis | Chiral Phosphoric Acids, Cinchona Alkaloid Derivatives | Metal-free, environmentally benign, good to excellent enantioselectivity. | 50-90% | 80-99% | , |

| Lewis Acid-Catalyzed Annulation | Lewis Acids (e.g., Bi(OTf)₃) | Access to 3-carbonitrile derivatives, potential for further conversion. | 60-85% | Not reported |

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Dearomatization of N-Alkyl Pyridinium Salts[3]

To a solution of the N-alkyl pyridinium salt (1.0 equiv) in a mixture of dioxane and water (e.g., 10:1 v/v) is added the arylboronic acid (1.5-2.0 equiv). To this mixture, a pre-mixed solution of the rhodium precursor (e.g., Rh(cod)₂BF₄, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 5.5 mol%) in dioxane is added. A base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen). After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,6-dihydropyridine-3-carboxylate.

General Procedure for Hantzsch Dihydropyridine Synthesis[10]

A mixture of an aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and a source of ammonia (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol or isopropanol) is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid product is washed with cold solvent and dried under vacuum to afford the dihydropyridine derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for Organocatalytic Asymmetric Synthesis[6]

To a solution of the α,β-unsaturated imine (1.0 equiv) and the β-ketoester (1.2 equiv) in a suitable solvent (e.g., toluene or dichloromethane) at a specific temperature (e.g., -20 °C to room temperature) is added the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%). The reaction mixture is stirred for a specified period (e.g., 24-72 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydropyridine.

This guide provides a foundational understanding of the primary methods used to synthesize 1,6-dihydropyridine-3-carboxylates. For specific applications, researchers should consult the primary literature for detailed optimization of reaction conditions for their particular substrates. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important synthetic transformations.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the N-methylation of the commercially available precursor, Methyl 6-hydroxynicotinate. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Pyridinone structures are prevalent in a wide array of biologically active compounds and natural products. Specifically, 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylates are key intermediates in the synthesis of various pharmaceutical agents. The title compound, Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, serves as a crucial building block for the development of novel therapeutics. This protocol outlines a straightforward and efficient method for its preparation.

Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

The synthesis of the target compound is achieved via the N-methylation of Methyl 6-hydroxynicotinate. The tautomeric nature of the starting material (existing as both 6-hydroxypyridine and 6-pyridone) can lead to a mixture of N- and O-alkylated products. The choice of base and solvent is crucial to favor the desired N-alkylation.

Reaction Scheme:

Experimental Protocol

Materials:

-

Methyl 6-hydroxynicotinate (CAS: 66171-50-4)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Methyl 6-hydroxynicotinate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Data Presentation

| Parameter | Value |

| Starting Material | Methyl 6-hydroxynicotinate |

| Methylating Agent | Methyl iodide |

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% |

Note: The typical yield is based on literature for similar N-alkylation reactions of 2-pyridones and may vary depending on the specific reaction conditions and scale.

Characterization Data

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.4 Hz, 1H, H-2), 7.85 (dd, J=9.6, 2.4 Hz, 1H, H-4), 6.60 (d, J=9.6 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.60 (s, 3H, NCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 159.5, 145.0, 140.0, 120.5, 115.0, 52.5, 37.5.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₈H₉NO₃ [M+H]⁺: 168.06; found: 168.06.

Note: The provided NMR data are predicted values based on the structure and related compounds. Actual experimental values may slightly differ.

Experimental Workflow

Application Notes: Cytotoxicity Profiling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridone derivative with potential applications in drug discovery due to its structural similarity to biologically active compounds. Some pyridone-based molecules have demonstrated anticancer and anti-inflammatory properties. Preliminary research suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a related compound, acts as an inhibitor of AP-1 and can downregulate the expression of COX-2.[1] This indicates potential for cytotoxicity in cancer cell lines where these pathways are dysregulated. These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using standard cell-based assays.

Principle

The evaluation of cytotoxicity is a critical first step in the assessment of novel therapeutic compounds. This document outlines protocols for three commonly used assays to determine the cytotoxic potential of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate:

-

MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[3]

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as a marker for cytotoxicity and compromised cell membrane integrity.

-

Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]

Experimental Protocols

1. Cell Culture and Compound Preparation

-

Cell Line Selection: Choice of cell lines should be relevant to the intended therapeutic target. Common cancer cell lines for initial screening include HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[4] A non-cancerous cell line, such as human fibroblasts, should be included to assess general toxicity.

-

Compound Solubilization: Dissolve Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[4]

2. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[2][6]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

LDH Release Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

-

Absorbance Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

4. Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection.[5][7][8]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate at its IC50 concentration (determined from the MTT assay) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]

-

Staining: Resuspend the cells in 1X binding buffer provided with an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.[4][8]

-